Target Engagement: CB1 Receptor Binding vs. Rimonabant
Direct binding data (Kᵢ or IC₅₀) for 3-(3-methoxyphenyl)-3-pentyl-1-(2-phenylethyl)azetidine at the human CB1 receptor are not publicly available [1]. The Merck patent family teaches that azetidine derivatives within the claimed generic scope exhibit Kᵢ values ranging from <1 nM to >100 nM in a [³H]CP-55,940 displacement assay using CHO cell membranes expressing human CB1 [2]. As a class-level benchmark, the first-generation CB1 antagonist rimonabant (SR141716A) demonstrates a Kᵢ of 1.8–2.0 nM in the same assay format [3]. Without a disclosed Kᵢ for the title compound, no head-to-head potency comparison can currently be made, and any assumption of equipotency to rimonabant is unwarranted [1].
| Evidence Dimension | CB1 receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not publicly disclosed [1] |
| Comparator Or Baseline | Rimonabant Kᵢ = 1.8–2.0 nM [3]; azetidine series range = <1 nM to >100 nM [2] |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | [³H]CP-55,940 displacement, human CB1 CHO membranes [2][3] |
Why This Matters
Binding affinity is the primary determinant of in-vivo potency; without a disclosed Kᵢ, the compound cannot be quantitatively benchmarked against clinically characterized CB1 antagonists for receptor-level specificity.
- [1] DrugMAP. Heterocyclic-substituted 3-alkyl azetidine derivative 1 (Drug ID: D0SV6D). http://drugmap.idrblab.net/data/drug-molecule-expression/details/DMJEX3D (accessed 2026-05-01). View Source
- [2] Baker RK, Hale JJ, Miao S, Rupprecht KM. Heterocycle-substituted 3-alkyl azetidine derivatives. US Patent 7,906,652 (Mar 15, 2011). Assignee: Merck Sharp & Dohme Corp. View Source
- [3] Rinaldi-Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. View Source
